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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238

Introduction

4-Bromo-3,5-dimethylisoxazole (CAS No: 10558-25-5) is a halogenated heterocyclic
compound that serves as a versatile building block in organic synthesis, particularly in the
development of pharmaceutical and agrochemical agents.[1] Its isoxazole core is a key
pharmacophore in a variety of biologically active molecules.[2] A thorough understanding of its
structural and electronic properties through spectroscopic analysis is paramount for its effective
utilization in research and development. This guide provides an in-depth analysis of the
expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-
Bromo-3,5-dimethylisoxazole, grounded in fundamental principles and established

experimental protocols.

The molecule possesses a molecular formula of CsHeBrNO and a molecular weight of
approximately 176.01 g/mol .[3][4] Its structure is characterized by a five-membered isoxazole
ring substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4.

Caption: Molecular Structure of 4-Bromo-3,5-dimethylisoxazole.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule. For 4-Bromo-3,5-dimethylisoxazole, both *H and 3C NMR

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b080238?utm_src=pdf-interest
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.echemi.com/produce/pr2509271483-4-bromo-3-5-dimethylisoxazole.html
https://www.researchgate.net/figure/Determination-of-regioisomers-by-EI-electron-ionization-mass-spectrometry-relative_fig3_347342236
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.chemscene.com/10558-25-5.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB2339447_EN.htm
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

provide definitive structural information.

'H NMR Analysis: Predicted Spectrum

The causality behind the predicted *H NMR spectrum lies in the molecule's symmetry. The two
methyl groups at the C3 and C5 positions are chemically equivalent due to the plane of
symmetry bisecting the O-N bond and the C4-Br bond. Consequently, they are expected to
resonate at the same chemical shift, producing a single, sharp signal.

» Signal: A singlet integrating to 6 protons (6H).

o Predicted Chemical Shift (3): Approximately 2.3 - 2.5 ppm. This estimation is based on
typical chemical shifts for methyl groups attached to an sp?-hybridized carbon within a
heterocyclic aromatic system.[5] The exact shift will be solvent-dependent.[6][7]

Table 1: Predicted *H NMR Data for 4-Bromo-3,5-dimethylisoxazole

Protons Predicted & (ppm) Multiplicity Integration

2 x -CHs 23-25 Singlet (s) 6H

3C NMR Analysis: Predicted Spectrum

In the proton-decoupled 3C NMR spectrum, three distinct signals are anticipated,
corresponding to the three unique carbon environments in the molecule.

e C3 and C5 Carbons: These two carbons are equivalent and will produce a single signal.
Their chemical shift will be significantly downfield due to their position within the heterocyclic
ring and attachment to the electronegative nitrogen and oxygen atoms.

e C4 Carbon: This carbon is directly bonded to the bromine atom. The strong electron-
withdrawing and shielding effects of bromine will place this signal significantly upfield
compared to an unsubstituted C4 carbon in a similar isoxazole. Studies on related 3,5-diaryl-
4-bromoisoxazoles confirm that the C4 signal is highly sensitive to substitution.[8]

o Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the
typical aliphatic region.
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Table 2: Predicted **C NMR Data for 4-Bromo-3,5-dimethylisoxazole

Carbon Atom Predicted & (ppm) Rationale

sp2 carbons in a

C3,C5 160 - 170 heteroaromatic ring, adjacent
to N and O.
sp2 carbon bonded to bromine;
C4 95-105 -
strong shielding effect.
sp3 carbons of the methyl
2 x -CHs 10-15

groups.

Note: Predicted chemical shifts are based on general values for similar structures and may vary
depending on solvent and experimental conditions.[9][10]

Experimental Protocol: NMR Sample Preparation

The integrity of NMR data is critically dependent on meticulous sample preparation.[11][12] The
goal is to create a homogeneous solution free of particulate matter and paramagnetic
impurities.

Methodology:

o Sample Weighing: Accurately weigh 5-25 mg of 4-Bromo-3,5-dimethylisoxazole for *H
NMR, or 50-100 mg for 3C NMR, into a clean, dry vial.[12][13]

¢ Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) to the vial.[11]

o Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

 Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug,
transfer the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove
any dust or solid particles that can disrupt the magnetic field homogeneity.[14][15]
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e Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label
it clearly.

 Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the
spinner turbine and placing it in the NMR spectrometer.[14]

[CsHeBrNOJ*
m/z 175/177
(Molecular lon)

e \.Br

Fragment Ions
[C4HsBrNO]+ [CsHeNO]+
m/z 160/162 m/z 96
- CH2 - C2H2Ne
[CaH4aNO]* [CHsCO]*
m/z 82 m/z 43

Click to download full resolution via product page

Caption: Predicted EI fragmentation pathways for the compound.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing a volatile, thermally stable liquid like 4-Bromo-3,5-
dimethylisoxazole. It provides both retention time data for separation and mass spectra for
identification.

Methodology:
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e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
organic solvent like ethyl acetate or dichloromethane.

e Instrument Setup:

o GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm
film thickness, 5% phenyl polysiloxane).

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

o Injection: Inject 1 pL of the sample solution in splitless or split mode, with an injector
temperature of ~250°C.

o GC Temperature Program: An example program would be:
o Initial temperature: 50°C, hold for 2 minutes.
o Ramp: 10°C/min to 250°C.
o Final hold: Hold at 250°C for 5 minutes.
e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: ~230°C.

o Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all
significant fragments.

o Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze
the associated mass spectrum, paying close attention to the molecular ion pair (m/z
175/177) and the key fragment ions to confirm the structure.

This protocol is a standard starting point and
may require optimization for specific
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Instrumentation and analytical goals. [18][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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